molecular formula C14H18N4O B13579881 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline CAS No. 883951-73-3

2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline

Cat. No.: B13579881
CAS No.: 883951-73-3
M. Wt: 258.32 g/mol
InChI Key: QETCEBAPJZFLHN-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline typically involves the condensation of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with 4-methylpiperazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

For large-scale production, continuous flow synthesis can be employed. This method enhances the efficiency and yield of the compound. The process involves the use of a continuous reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures better control over reaction parameters and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the c-MYC transcription factor, which is crucial for the growth and proliferation of cancer cells . The compound’s ability to stabilize G-quadruplex structures in DNA also contributes to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline
  • Quinolinyl-pyrazoles

Uniqueness

2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group and piperazine ring contribute to its ability to interact with molecular targets in a distinct manner compared to other quinoxaline derivatives .

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

CAS No.

883951-73-3

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-methoxy-3-(4-methylpiperazin-1-yl)quinoxaline

InChI

InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)13-14(19-2)16-12-6-4-3-5-11(12)15-13/h3-6H,7-10H2,1-2H3

InChI Key

QETCEBAPJZFLHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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